N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0804313
InChI: InChI=1S/C21H28N2O4/c1-5-6-10-20(24)23-17-12-11-16(13-19(17)26-3)22-14-15-8-7-9-18(25-2)21(15)27-4/h7-9,11-13,22H,5-6,10,14H2,1-4H3,(H,23,24)
SMILES: CCCCC(=O)NC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)OC)OC
Molecular Formula: C21H28N2O4
Molecular Weight: 372.5 g/mol

N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide

CAS No.:

Cat. No.: VC0804313

Molecular Formula: C21H28N2O4

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide -

Specification

Molecular Formula C21H28N2O4
Molecular Weight 372.5 g/mol
IUPAC Name N-[4-[(2,3-dimethoxyphenyl)methylamino]-2-methoxyphenyl]pentanamide
Standard InChI InChI=1S/C21H28N2O4/c1-5-6-10-20(24)23-17-12-11-16(13-19(17)26-3)22-14-15-8-7-9-18(25-2)21(15)27-4/h7-9,11-13,22H,5-6,10,14H2,1-4H3,(H,23,24)
Standard InChI Key DMPQFFIEEOHEFM-UHFFFAOYSA-N
SMILES CCCCC(=O)NC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)OC)OC
Canonical SMILES CCCCC(=O)NC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator